3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide
Description
Its core structure combines a thiophene ring fused with triazole and pyrimidinone moieties, with a 4-butyl substituent on the pyrimidinone nitrogen and a 4-chlorobenzyl group attached via a propanamide linker. The chloro and butyl groups likely influence lipophilicity and target binding, though empirical data are needed to confirm this hypothesis.
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-2-3-11-26-20(29)19-16(10-12-30-19)27-17(24-25-21(26)27)8-9-18(28)23-13-14-4-6-15(22)7-5-14/h4-7,10,12H,2-3,8-9,11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUHEKUJHZBVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological processes .
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Length: The target compound’s 4-butyl group (C4) contrasts with the shorter propyl (C3) in and methyl (C1) in .
Aromatic Substituents : The 4-chlorobenzyl group (target) vs. 4-methoxyphenyl or 4-(trifluoromethoxy)phenyl highlights electronic effects. Chloro (electron-withdrawing) and methoxy/trifluoromethoxy (electron-donating/mixed) groups modulate binding to hydrophobic or polar enzyme pockets.
Core Modifications: Compound 4b features a thieno[2,3-d]triazolo-pyrimidinone core (vs. [2,3-e] in others), which may alter ring planarity and intermolecular interactions.
Inferred Pharmacological Implications
- Lipophilicity : The target compound’s butyl and chlorobenzyl groups likely increase logP compared to methoxy or trifluoromethoxy analogs, favoring blood-brain barrier penetration but requiring formulation optimization.
- Metabolic Stability : The trifluoromethoxy group in resists oxidative metabolism, whereas the target’s chloro group may undergo slower degradation than methoxy substituents .
- Target Selectivity : Bulkier substituents (e.g., acetyl in 4b ) could reduce off-target effects but may limit binding to specific enzymes.
Biological Activity
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article compiles and analyzes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 423.54 g/mol. The structure includes a thieno-triazolo-pyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 423.54 g/mol |
| Molecular Formula | C22H25N5O2S |
| LogP | 4.0041 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. In vitro assays indicate that the compound exhibits significant antiproliferative effects on various cancer cell lines.
Key Findings:
- Inhibition of Plk1: The compound demonstrated an IC50 value of approximately 4.4 µM against Plk1, indicating a promising affinity for this target while showing no significant activity against Plk2 and Plk3 .
- Mechanism of Action: The inhibition of Plk1 leads to mitotic arrest in cancer cells, which can result in apoptosis. The compound's ability to induce caspase-dependent apoptosis has been documented, further supporting its anticancer potential .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO): Some derivatives of similar compounds have shown selective inhibition towards MAO-B, suggesting that modifications to the thieno-triazolo-pyrimidine structure could enhance this activity .
- Acetylcholinesterase (AChE): Related compounds have displayed significant AChE inhibition, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Study 1: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study was conducted to evaluate the effects of different substituents on the thieno-triazolo-pyrimidine core. Modifications at the N-(4-chlorobenzyl) position were particularly notable:
- Compounds with larger or more polar substituents exhibited enhanced solubility and bioavailability.
- The introduction of electron-withdrawing groups improved binding affinity to Plk1.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound led to significant tumor regression compared to control groups. Dosage optimization revealed that lower doses could achieve comparable efficacy with reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
